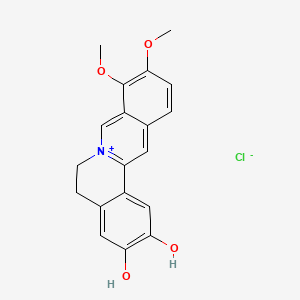

Dehydrostepholidine chloride

Description

Dehydrostepholidine chloride is a hydrochloride salt derivative of dehydrostepholidine, a tetrahydroprotoberberine alkaloid. Hydrochloride salts are commonly employed in pharmaceuticals to enhance solubility and stability . However, specific pharmacological, toxicological, or analytical data for this compound are absent in the provided sources, necessitating extrapolation from analogous compounds.

Propriétés

Formule moléculaire |

C19H18ClNO4 |

|---|---|

Poids moléculaire |

359.8 g/mol |

Nom IUPAC |

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol;chloride |

InChI |

InChI=1S/C19H17NO4.ClH/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2;/h3-4,7-10,22H,5-6H2,1-2H3;1H |

Clé InChI |

CUUPIALXJLKAFN-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La déméthylèneberbérine (chlorure) peut être synthétisée par déméthylation de la berbérine. Ce processus implique l'élimination d'un groupe méthyle de la berbérine, conduisant à la formation de déméthylèneberbérine . La réaction nécessite généralement des réactifs et des conditions spécifiques, tels que des acides ou des bases forts, pour faciliter le processus de déméthylation.

Méthodes de production industrielle: Dans les environnements industriels, la déméthylèneberbérine (chlorure) peut être produite en l'extrayant du médicament à base de plantes chinoises Cortex Phellodendri . Ce processus d'extraction implique l'isolement des composants actifs de la matière végétale, suivi de la purification et de la conversion en forme chlorure.

Analyse Des Réactions Chimiques

Types de réactions: La déméthylèneberbérine (chlorure) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courantes:

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder la déméthylèneberbérine (chlorure).

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines dans des conditions spécifiques.

Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de déméthylèneberbérine (chlorure).

4. Applications de recherche scientifique

La déméthylèneberbérine (chlorure) a un large éventail d'applications de recherche scientifique, notamment:

Médecine: La déméthylèneberbérine (chlorure) présente des effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives, des maladies du foie et des troubles métaboliques

5. Mécanisme d'action

La déméthylèneberbérine (chlorure) exerce ses effets par le biais de plusieurs cibles et voies moléculaires:

Voie NF-κB: Elle inhibe la voie NF-κB, réduisant l'inflammation et le stress oxydatif.

Ciblage mitochondrial: La déméthylèneberbérine (chlorure) cible les mitochondries, améliorant leur fonction et protégeant contre la dysfonction mitochondriale.

Composés similaires:

Berbérine: Le composé parent dont la déméthylèneberbérine est dérivée.

Columbamine: Un autre métabolite de la berbérine avec des effets pharmacologiques distincts.

Jatrorrhizine: Un alcaloïde isoquinoléine apparenté avec des applications thérapeutiques différentes.

Unicité de la déméthylèneberbérine (chlorure): La déméthylèneberbérine (chlorure) se distingue par sa capacité supérieure à traverser la barrière hémato-encéphalique, ce qui la rend plus efficace dans le traitement des affections neurologiques . De plus, ses propriétés anti-inflammatoires et de ciblage mitochondrial renforcent encore son potentiel thérapeutique .

Applications De Recherche Scientifique

Demethyleneberberine (chloride) has a wide range of scientific research applications, including:

Mécanisme D'action

Demethyleneberberine (chloride) exerts its effects through several molecular targets and pathways:

NF-κB Pathway: It inhibits the NF-κB pathway, reducing inflammation and oxidative stress.

AMPK Pathway: The compound activates the AMPK pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.

Mitochondrial Targeting: Demethyleneberberine (chloride) targets mitochondria, enhancing their function and protecting against mitochondrial dysfunction.

Comparaison Avec Des Composés Similaires

Comparison with Similar Hydrochloride Compounds

Analytical Methods for Impurity Profiling

Hydrochloride salts often require stringent impurity control. For example:

- Dicyclomine Hydrochloride : A high-performance liquid chromatography (HPLC) method with UV detection (215 nm) is used to quantify related compound A, with acceptance criteria of ≤0.15% for this impurity and ≤0.7% for total impurities .

- Prilocaine Hydrochloride : USP standards mandate identification of related compounds A and B, with melting range tests (Class I <741>) to verify purity .

Table 1: Impurity Analysis Methods for Selected Hydrochlorides

| Compound | Analytical Method | Key Impurities | Acceptance Criteria |

|---|---|---|---|

| Dicyclomine HCl | HPLC-UV (215 nm) | Related Compound A | ≤0.15% (individual) |

| Prilocaine HCl | Melting range, USP RS | Related Compounds A/B | USP reference standards |

Dehydrostepholidine chloride would likely require analogous methods, such as HPLC with system suitability criteria (e.g., ≤5% RSD for standard solutions) .

Stability and Reactivity

Hydrochlorides exhibit variable stability depending on substituents:

Table 2: Stability and Hazard Profiles

| Compound | Key Stability Risks | Hazardous Decomposition Products |

|---|---|---|

| Dexmedetomidine HCl | Water-sensitive | HCl, NOx, CO |

| Diphenidol HCl | Acute oral toxicity (H302) | Not specified in evidence |

This compound may share reactivity with water or oxidizing agents, requiring storage in anhydrous environments .

Toxicological and Regulatory Considerations

- Deschloroclozapine: Limited toxicological data available; first-aid measures emphasize eye flushing and medical consultation .

- Prilocaine HCl: Follows USP monographs for packaging, storage, and reference standards, highlighting regulatory rigor for hydrochlorides in pharmaceuticals .

Activité Biologique

Dehydrostepholidine chloride (DSC) is a compound derived from the plant Stephania japonica, known for its various biological activities. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: C₁₉H₁₈ClN₃O₄

- Molecular Weight: 373.81 g/mol

- CAS Number: 119-52-4

1. Antinociceptive Activity

Research indicates that DSC exhibits significant antinociceptive properties. A study involving animal models demonstrated that DSC effectively reduced pain responses in mice subjected to formalin-induced pain. The mechanism appears to involve modulation of the opioid system, as the effects were reversed by naloxone, an opioid antagonist.

2. Neuroprotective Effects

DSC has shown potential neuroprotective effects in various studies. It has been observed to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. The compound's ability to enhance antioxidant enzyme activity contributes to its neuroprotective properties.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that DSC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory action suggests potential therapeutic applications in conditions characterized by chronic inflammation.

4. Antidepressant-like Effects

Recent studies have indicated that DSC may exert antidepressant-like effects in animal models. Behavioral tests, such as the forced swim test and tail suspension test, showed that DSC administration led to a significant reduction in depressive-like behaviors.

The biological activities of DSC can be attributed to several mechanisms:

- Opioid Receptor Modulation: DSC interacts with opioid receptors, contributing to its analgesic effects.

- Antioxidant Activity: The compound enhances the activity of endogenous antioxidant enzymes, which helps mitigate oxidative stress.

- Cytokine Regulation: DSC downregulates pro-inflammatory cytokines, thereby reducing inflammation.

Study 1: Antinociceptive Effects in Mice

A study published in the Journal of Ethnopharmacology explored the antinociceptive effects of DSC in mice. The results indicated a dose-dependent reduction in pain responses, with significant efficacy at higher doses (10 mg/kg). The study concluded that DSC could be a promising candidate for pain management therapies.

Study 2: Neuroprotective Effects Against Oxidative Stress

In a laboratory setting, researchers investigated the neuroprotective effects of DSC on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings revealed that DSC treatment significantly reduced cell death and increased cell viability compared to untreated controls.

Study 3: Anti-inflammatory Activity

A recent publication in Phytotherapy Research assessed the anti-inflammatory properties of DSC using LPS-stimulated RAW 264.7 macrophages. The results demonstrated that DSC significantly inhibited nitric oxide production and pro-inflammatory cytokine release, supporting its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.